ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H30N4O3S and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.20386201 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Michael Addition Reactions
A study demonstrates the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates through Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, showcasing a method that could potentially be applicable to the synthesis of related compounds (Bakhouch et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Another research explored the transformation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with promising biological activities, indicating the potential of such derivatives in medicinal chemistry (Narayana et al., 2006).
Biological Activity and Applications
Antimicrobial and Antiinflammatory Properties
Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been tested for antibacterial, antifungal, and anti-inflammatory activities, revealing some derivatives with significant biological efficacy (Narayana et al., 2006).
Advanced Synthesis Approaches
One-Pot Synthesis Methods
Research into one-pot, three-component synthesis methods for producing bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes illustrates advanced techniques in chemical synthesis that could potentially be applied to the production of complex molecules including ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives (Fang et al., 2013).
Properties
IUPAC Name |
ethyl 2-[[2-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-6-28-21(27)19-15-9-7-8-10-17(15)29-20(19)22-18(26)12-24(4)11-16-13(2)23-25(5)14(16)3/h6-12H2,1-5H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZRCSBKNODQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C)CC3=C(N(N=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.